molecular formula C7H7ClINO B12334599 2-Chloro-4-iodo-5-methoxyaniline CAS No. 1285695-15-9

2-Chloro-4-iodo-5-methoxyaniline

Cat. No.: B12334599
CAS No.: 1285695-15-9
M. Wt: 283.49 g/mol
InChI Key: BMOYJFCDMDEBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodo-5-methoxyaniline is an organic compound with the molecular formula C7H7ClINO It is a derivative of aniline, featuring chlorine, iodine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-methoxyaniline typically involves the halogenation of 5-methoxyaniline. One common method includes the sequential introduction of chlorine and iodine atoms to the aromatic ring. The process may involve:

    Chlorination: Using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Iodination: Using iodine monochloride or potassium iodide in the presence of an oxidizing agent to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires:

    Catalysts: To enhance the reaction rate and selectivity.

    Temperature Control: To maintain optimal reaction conditions and prevent side reactions.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-methoxyaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-Chloro-4-iodo-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methoxyaniline
  • 4-Chloro-2-iodo-5-methoxyaniline
  • 5-Chloro-2-methoxyaniline

Uniqueness

2-Chloro-4-iodo-5-methoxyaniline is unique due to the specific arrangement of chlorine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-iodo-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOYJFCDMDEBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288904
Record name 2-Chloro-4-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285695-15-9
Record name 2-Chloro-4-iodo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1285695-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.